4-Bromo-3-chloro-2-fluorophenylboronic acid
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Overview
Description
4-Bromo-3-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a boronic acid group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the use of bromine, chlorine, and fluorine sources under controlled conditions to achieve the desired substitution pattern on the phenyl ring . Industrial production methods may involve large-scale halogenation reactions followed by purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
4-Bromo-3-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorophenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various catalysts and reagents. In Suzuki-Miyaura coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
4-Bromo-3-chloro-2-fluorophenylboronic acid can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylboronic acid: This compound lacks the bromine atom and has similar reactivity in coupling reactions.
4-Bromo-2-fluorophenylboronic acid: This compound lacks the chlorine atom and can be used in similar synthetic applications.
3-Bromo-4-chlorophenylboronic acid: This compound lacks the fluorine atom and has comparable reactivity in substitution and coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(4-bromo-3-chloro-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNGHFCANJXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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